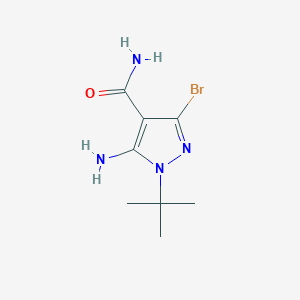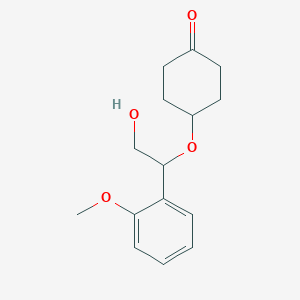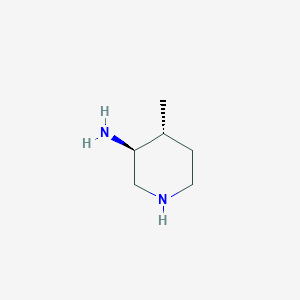
(3S,4R)-4-methylpiperidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-4-methylpiperidin-3-amine is a chiral compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-methylpiperidin-3-amine typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using a chiral reducing agent. For example, the reduction of 4-methylpiperidin-3-one with a chiral borane complex can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(3S,4R)-4-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted piperidines.
科学的研究の応用
(3S,4R)-4-methylpiperidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound is used in the production of various fine chemicals and materials.
作用機序
The mechanism of action of (3S,4R)-4-methylpiperidin-3-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved can vary widely but often include interactions with proteins or nucleic acids.
類似化合物との比較
Similar Compounds
(3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid: This compound has a similar stereochemistry and functional groups but differs in its ring structure and substituents.
(3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide: Another compound with similar stereochemistry but different functional groups and applications.
Uniqueness
(3S,4R)-4-methylpiperidin-3-amine is unique due to its specific stereochemistry and the presence of a methyl group at the 4-position. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C6H14N2 |
|---|---|
分子量 |
114.19 g/mol |
IUPAC名 |
(3S,4R)-4-methylpiperidin-3-amine |
InChI |
InChI=1S/C6H14N2/c1-5-2-3-8-4-6(5)7/h5-6,8H,2-4,7H2,1H3/t5-,6-/m1/s1 |
InChIキー |
WAVKYGIWXZBFIE-PHDIDXHHSA-N |
異性体SMILES |
C[C@@H]1CCNC[C@H]1N |
正規SMILES |
CC1CCNCC1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


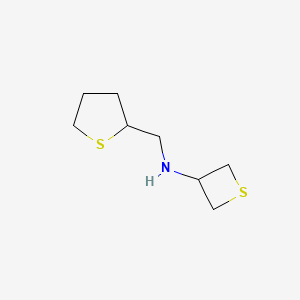
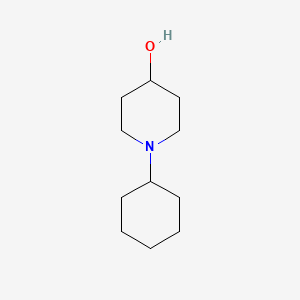
![{2-[Bis(propan-2-yl)amino]ethyl}(1-cyclopropylethyl)amine](/img/structure/B13336620.png)
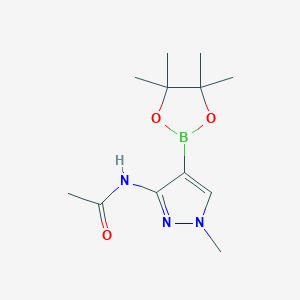
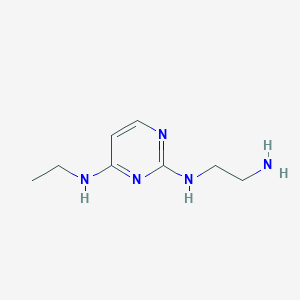
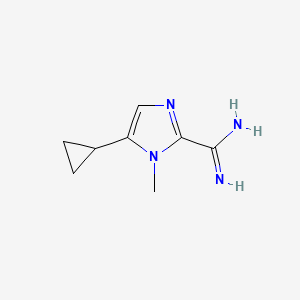
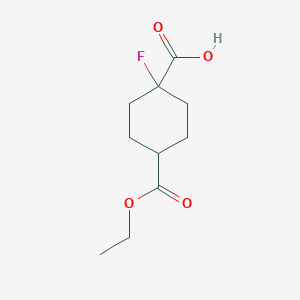
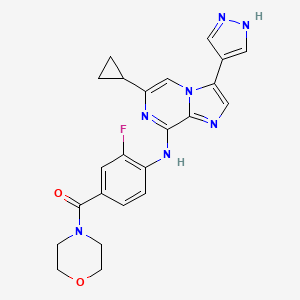
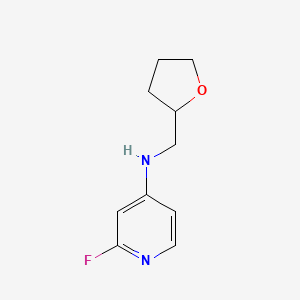
![6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime](/img/structure/B13336666.png)

![tert-Butyl[sulfanyl(carbonothioyl)]amine](/img/structure/B13336688.png)
